molecular formula C13H9NO2 B008932 Murrayaquinone A CAS No. 100108-66-5

Murrayaquinone A

Cat. No. B008932
CAS RN: 100108-66-5
M. Wt: 211.22 g/mol
InChI Key: XJTABSPWPMYLQX-UHFFFAOYSA-N
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Description

Murrayaquinone A is a naturally occurring carbazoloquinone alkaloid . It is a carbazole alkaloid from Murraya (Rutaceae) .


Synthesis Analysis

The formal total synthesis of Murrayaquinone A was completed by the construction of 4-oxygenated 3-methylcarbazoles based on a new type of electrocyclic reaction through 2-alkenyl-3-allenylindole intermediates derived from the 2-alkenyl-3-propargylindoles, starting from 2-chloroindole-3-carbaldehyde .


Molecular Structure Analysis

Murrayaquinone A has a molecular formula of C13H9NO2. Its average mass is 211.216 Da and its monoisotopic mass is 211.063324 Da . The UV spectrum of Murrayaquinone A in methanol shows peaks at 220, 258, and 380 nm .


Chemical Reactions Analysis

The synthesis of Murrayaquinone A involves several chemical reactions. These include an initial annulation of the N-benzyl enamine with 2-methyl-5-bromobenzoquinone, Shapiro deoxygenation–olefination followed by heating with DDQ .


Physical And Chemical Properties Analysis

Murrayaquinone A has a density of 1.4±0.1 g/cm3, a boiling point of 444.8±45.0 °C at 760 mmHg, and a flash point of 222.9±35.1 °C. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 0 freely rotating bonds .

Scientific Research Applications

Mechanism of Action

Murrayaquinone A has been found to exhibit antibacterial activities against both Escherichia coli and Staphylococcus aureus .

properties

IUPAC Name

3-methyl-9H-carbazole-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c1-7-6-10(15)12-11(13(7)16)8-4-2-3-5-9(8)14-12/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTABSPWPMYLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10142945
Record name Murrayaquinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100108-66-5
Record name Murrayaquinone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100108665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Murrayaquinone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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